molecular formula C15H21NaO3 B12643885 Sodium 2-ethylhexyl 4-oxidobenzoate CAS No. 74997-72-1

Sodium 2-ethylhexyl 4-oxidobenzoate

Cat. No.: B12643885
CAS No.: 74997-72-1
M. Wt: 272.31 g/mol
InChI Key: ISCKUIBTVLMXRZ-UHFFFAOYSA-M
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Description

Contextualization of Benzoate (B1203000) Derivatives and Alkyl Esters in Organic Chemistry

In the field of organic chemistry, Sodium 2-ethylhexyl 4-oxidobenzoate belongs to two significant classes of compounds: benzoate derivatives and alkyl esters.

Benzoate Derivatives: These are compounds derived from benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group. ontosight.ai The salts and esters of benzoic acid are known as benzoates. This class of compounds is widely studied, with research exploring their potential for various biological activities. ontosight.ai

Alkyl Esters: Esters are chemical compounds derived from an acid (in this case, benzoic acid) in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. They are typically synthesized through a process called esterification, which involves reacting a carboxylic acid with an alcohol. The 2-ethylhexyl portion of the molecule is the alkyl group derived from 2-ethylhexanol. Alkyl esters are widespread in nature and are used extensively in the chemical industry.

The synthesis of related alkyl esters, such as 2-ethylhexyl salicylate, has been explored using methods that require high temperatures and catalysts like titanium or sulfuric acid, as well as greener, enzyme-catalyzed approaches using lipase (B570770) under vacuum conditions.

Academic Significance of this compound in Contemporary Research

While this compound itself is noted for its industrial applications, significant academic research has focused on its corresponding ester, 2-ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB) , which forms the core of the salt's anionic component. This research is crucial for understanding the potential biological and environmental interactions of the compound.

A key area of contemporary research involves the evaluation of 2-EHHB's effects as a potential endocrine disruptor. A notable study utilized a modified Japanese medaka extended one-generation reproduction test (MEOGRT) to investigate the multigenerational impacts of 2-EHHB. nih.govnih.gov The study revealed that exposure to the compound affects growth, development, and reproduction in the fish, with evidence suggesting these effects may be mediated by weak estrogenic activity. nih.govnih.gov

Key findings from this research include:

Reproductive Effects: Fecundity (the ability to produce offspring) was negatively affected even at low concentrations, with increased sensitivity observed in subsequent generations (F1 and F2). nih.govnih.gov

Growth and Development: Researchers observed decreased growth in adult females of the parent generation (F0) and in subadults and adults of the F1 generation. nih.govnih.gov The study also pointed to possible delays in the reproductive tract development of F1 subadult males. nih.govnih.gov

Endocrine-Related Findings: The study documented masculinization of the renal phenotype in F1 adult females and a decrease in anal fin papillae in F2 adult males, which are considered endocrine-related effects. nih.govnih.gov

Table 2: Detailed Research Findings on 2-ethylhexyl 4-hydroxybenzoate (2-EHHB) in Japanese Medaka

Parameter Generation(s) Affected Observed Effect Potential Mechanism
Fecundity F0, F1, F2 Affected at the lowest exposure (5.32 μg/L) with greater sensitivity in F1 and F2 generations. nih.govnih.gov Endocrine disruption
Fertility F1, F2 Diminished at 101 μg/L and 48.8 μg/L in F1 and F2 generations, respectively. nih.govnih.gov Reproductive toxicity
Growth Indices F0, F1 Decreased for F0 adult females and F1 subadults and adults at 48.8 μg/L. nih.govnih.gov General toxicity
Reproductive Tract F1 Possible delayed development in subadult males. nih.govnih.gov Developmental toxicity
Renal Phenotype F1 Masculinization (renal tubular eosinophilia) in adult females. nih.govnih.gov Endocrine disruption
Hepatic Energy F1, F2 Reduced liver glycogen (B147801) vacuoles in males and females. nih.govnih.gov Metabolic disruption

| Anal Fin Papillae | F2 | Decrease in adult males at 101 μg/L. nih.govnih.gov | Anti-androgenic/Estrogenic effect |

This research highlights the academic interest in understanding the subtle, long-term biological effects of alkyl benzoate derivatives, particularly those used in consumer products.

Overview of Research Trajectories for Alkyl Benzoate Salts

The research trajectories for alkyl benzoate salts and their derivatives are multifaceted, branching into industrial application, chemical synthesis, and biological interaction studies.

One major trajectory is driven by the cosmetics and personal care industry . Alkyl benzoates function as emollients, preservatives, solvents, and UV filters. ontosight.ai Research in this area focuses on synthesizing novel esters with improved properties, such as higher purity and better performance in formulations. The development of "green" synthesis methods, such as enzyme-catalyzed reactions, represents a significant trend aimed at reducing the environmental impact of chemical manufacturing.

Another critical research trajectory involves the toxicological and environmental assessment of these compounds. As highlighted by the research on 2-EHHB, scientists are increasingly investigating the potential for these chemicals to act as endocrine disruptors and to have multigenerational effects on wildlife. nih.govnih.gov This research is vital for establishing environmental safety profiles and informing regulatory decisions.

A third, more nascent, research path could explore the physicochemical properties of the alkyl benzoate salts themselves. For instance, studies on related compounds like sodium di(2-ethylhexyl) sulfosuccinate (B1259242) and sodium di(2-ethylhexyl) phosphate (B84403) investigate their aggregation behavior and application as surfactants in micellar electrokinetic chromatography. researchgate.net Similar research could be undertaken for this compound to characterize its behavior in aqueous solutions, its surface activity, and its potential use in novel applications such as drug delivery systems or specialized cleaning formulations. This area remains largely unexplored but holds potential for future academic inquiry.

Properties

CAS No.

74997-72-1

Molecular Formula

C15H21NaO3

Molecular Weight

272.31 g/mol

IUPAC Name

sodium;4-(2-ethylhexoxycarbonyl)phenolate

InChI

InChI=1S/C15H22O3.Na/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13;/h7-10,12,16H,3-6,11H2,1-2H3;/q;+1/p-1

InChI Key

ISCKUIBTVLMXRZ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Sodium 2 Ethylhexyl 4 Oxidobenzoate

Esterification Reactions for 2-Ethylhexyl 4-Hydroxybenzoate (B8730719) Precursor Synthesis

The primary route to synthesizing the precursor, 2-Ethylhexyl 4-hydroxybenzoate, is through the direct esterification of 4-hydroxybenzoic acid with 2-ethylhexanol. This reaction, a type of Fischer esterification, involves reacting the carboxylic acid with the alcohol in the presence of an acid catalyst to produce the ester and water as a byproduct. scispace.comresearchgate.net The general chemical equation for this reaction is:

p-Hydroxybenzoic acid + 2-Ethylhexanol ⇌ 2-Ethylhexyl 4-hydroxybenzoate + Water

The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium toward the product side. This is often achieved by removing the water as it is formed, typically through azeotropic distillation using a solvent like toluene or cyclohexane. chemicalbook.com

Another, less direct, method is transesterification. This approach would involve reacting a simpler alkyl ester of 4-hydroxybenzoic acid, such as methyl or ethyl 4-hydroxybenzoate, with 2-ethylhexanol. This reaction displaces the simpler alcohol (methanol or ethanol) with 2-ethylhexanol. While viable, direct esterification of the parent acid is more commonly described for paraben synthesis. scispace.com

Alkaline Hydrolysis and Salt Formation from 2-Ethylhexyl 4-Hydroxybenzoate

The conversion of the precursor ester, 2-Ethylhexyl 4-hydroxybenzoate, to Sodium 2-ethylhexyl 4-oxidobenzoate involves a carefully controlled acid-base reaction. It is critical to distinguish this process from alkaline hydrolysis (saponification), which would cleave the ester bond. researchgate.netchemrxiv.org The intended reaction is the deprotonation of the acidic phenolic hydroxyl group on the benzene (B151609) ring to form a sodium phenoxide salt.

This transformation is achieved by reacting the 2-Ethylhexyl 4-hydroxybenzoate precursor with a strong sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (NaOCH₃), in an appropriate solvent like ethanol. The base removes the proton from the hydroxyl (-OH) group, resulting in the formation of the sodium salt (phenoxide) and a byproduct (water or methanol).

Careful control of reaction conditions, such as temperature, is essential to favor the desired salt formation and prevent the competing saponification reaction that would break down the ester into 4-hydroxybenzoic acid and 2-ethylhexanol. chemrxiv.org

Catalytic Approaches and Reaction Optimization in this compound Synthesis

The efficiency of the precursor synthesis is highly dependent on the choice of catalyst and the optimization of reaction parameters.

Catalytic Approaches: Catalysts for the esterification of 4-hydroxybenzoic acid can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include strong mineral acids like concentrated sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA). niscpr.res.in While effective, these catalysts can be corrosive and difficult to separate from the final product, often requiring neutralization and extensive washing steps.

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium, making them easier to separate and reuse. niscpr.res.innih.gov Examples include acidic clays like montmorillonite K10, which possess both Brønsted and Lewis acid sites that facilitate the reaction. niscpr.res.in Other potential solid acid catalysts include zeolites and acidic ion-exchange resins.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidHigh reaction rates, effective in small amountsCorrosive, difficult to separate, generates waste
Heterogeneous Montmorillonite K10 Clay, ZeolitesEasily separated, reusable, less corrosivePotentially lower reaction rates, may require higher temperatures
Organometallic Tetraisopropyl titanateEffective for similar esterificationsMay require specific handling and removal procedures

Reaction Optimization: To maximize the yield of 2-Ethylhexyl 4-hydroxybenzoate, several factors can be optimized:

Reactant Ratio: Using an excess of one reactant, typically the less expensive 2-ethylhexanol, can shift the reaction equilibrium to favor product formation. Molar ratios of alcohol to acid may range from 1.5:1 to 1.8:1. google.com

Water Removal: As water is a byproduct, its continuous removal is crucial. This is commonly accomplished using a Dean-Stark apparatus with an azeotropic solvent like toluene, which effectively sequesters the water and drives the reaction to completion.

Temperature: The reaction temperature is typically maintained at the reflux temperature of the alcohol or the azeotropic solvent mixture, often in the range of 110-230°C, to ensure a reasonable reaction rate without causing thermal degradation of the reactants or products. google.com

Catalyst Loading: The amount of catalyst must be optimized. For instance, in the synthesis of parabens using montmorillonite K10 clay, an optimum of 20 wt% of the catalyst was found to achieve the best yield. niscpr.res.in

Process Design and Scalability Considerations for Laboratory and Industrial Applications

Scaling the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of process design to ensure efficiency, safety, and cost-effectiveness.

Esterification Stage:

Reactor Design: Industrial production typically employs large, jacketed reaction kettles equipped with mechanical stirrers, heating/cooling systems, and condensers for reflux and distillation. google.com

Dealcoholization: After the esterification is complete (monitored by measuring the acid value of the mixture), excess 2-ethylhexanol must be removed. This is often done in a two-step process: first through atmospheric distillation, followed by vacuum distillation to remove the final traces of the high-boiling-point alcohol. google.com

Refining and Purification: The crude ester product is cooled and transferred to a refining kettle. Here, it undergoes neutralization to remove any residual acid catalyst, followed by washing with water to remove salts and other water-soluble impurities. The final product can be further purified through vacuum distillation. google.com

Salt Formation Stage:

Reactor and Dosing: The salt formation step requires a reactor that allows for controlled temperature management, as the neutralization reaction is exothermic. The sodium base solution is typically added gradually to the ester solution to prevent temperature spikes that could promote unwanted hydrolysis.

Product Isolation: The final sodium salt product, being ionic, is typically a solid. It is isolated from the reaction solvent by filtration or centrifugation. The isolated solid is then washed with a non-polar solvent to remove any unreacted ester and dried under vacuum to remove residual solvents.

Green Chemistry Principles and Sustainable Synthesis Protocols for the Compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. nih.gov

Use of Renewable Feedstocks: The precursor, 4-hydroxybenzoic acid, is traditionally derived from petroleum-based phenol (B47542). A greener alternative is the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine using engineered microorganisms such as Escherichia coli. nih.gov

Benign Catalysts: Replacing corrosive mineral acids with reusable solid acid catalysts like montmorillonite K10 clay is a key green strategy. niscpr.res.in These catalysts minimize waste and simplify product purification. Enzymatic catalysis, using lipases, represents another promising avenue, offering high selectivity under mild reaction conditions.

Alternative Energy Sources: Microwave irradiation has been explored as an alternative to conventional heating for paraben synthesis. scispace.com Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.

Green Chemistry PrincipleApplication in Synthesis
Prevention Optimizing reactions to maximize yield and minimize byproducts.
Atom Economy Favoring direct esterification over multi-step routes.
Less Hazardous Chemical Syntheses Replacing mineral acids with solid acids or enzymes.
Design for Energy Efficiency Employing microwave-assisted heating to reduce reaction time and energy use.
Use of Renewable Feedstocks Using bio-synthesized 4-hydroxybenzoic acid.
Catalysis Using recyclable heterogeneous catalysts like montmorillonite K10 clay.

Advanced Spectroscopic and Structural Characterization of Sodium 2 Ethylhexyl 4 Oxidobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of Alkyl and Aromatic Moieties

Proton (¹H) NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms in the molecule. For Sodium 2-ethylhexyl 4-oxidobenzoate, the spectrum can be divided into two main regions: the aliphatic signals of the 2-ethylhexyl group and the aromatic signals of the benzoate (B1203000) ring.

The aromatic protons on the para-substituted ring system typically appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the electron-donating oxide group (O⁻) are expected to be shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the electron-withdrawing ester group, which appear at a higher chemical shift (downfield). chemicalbook.com

The signals for the 2-ethylhexyl group are more complex due to multiple methylene (B1212753) (CH₂) and methyl (CH₃) groups with similar electronic environments, leading to overlapping multiplets. chemicalbook.comchemicalbook.com The CH₂ group directly attached to the ester oxygen (OCH₂) is the most deshielded of the alkyl protons, appearing furthest downfield in the aliphatic region. msu.edu The methine (CH) proton is also distinctly shifted. The terminal methyl groups of the ethyl and butyl branches of the chain typically appear at the highest field (lowest chemical shift). chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures. chemicalbook.comchemicalbook.comchemicalbook.com

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to -COO)7.8 - 8.0Doublet
Aromatic (ortho to -O⁻)6.7 - 6.9Doublet
-O-CH₂ -CH(CH₂CH₃)(CH₂)₃CH₃4.1 - 4.3Doublet or Multiplet
-O-CH₂-CH (CH₂CH₃)(CH₂)₃CH₃1.6 - 1.8Multiplet
Methylene Protons (-CH₂-)1.2 - 1.5Multiplet
Methyl Protons (-CH₃)0.8 - 1.0Triplet / Multiplet

Carbon-13 (¹³C) NMR Spectroscopic Investigations of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal, allowing for a complete carbon count and characterization of functional groups. youtube.com

The spectrum of this compound would show several key signals. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears at the lowest field, typically in the 170-185 ppm range. libretexts.org The aromatic carbons show signals between 110-160 ppm. bhu.ac.inoregonstate.edu The carbon atom attached to the oxide group (C-O⁻) is significantly shielded compared to a standard phenol (B47542), while the other aromatic carbons have shifts influenced by their position relative to the two different substituents. libretexts.org The carbons of the 2-ethylhexyl chain appear in the upfield region (10-70 ppm). libretexts.orgspectrabase.com The carbon of the OCH₂ group is the most deshielded among the aliphatic carbons, appearing around 60-70 ppm. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general chemical shift ranges and data from analogous compounds. libretexts.orgbhu.ac.inoregonstate.eduspectrabase.com

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (Ester)170 - 185
Aromatic C -O⁻155 - 165
Aromatic C -H (ortho to -COO)130 - 135
Aromatic C -H (ortho to -O⁻)115 - 120
Aromatic C (ipso, attached to -COO)120 - 125
-O-CH₂ -60 - 70
-O-CH₂-CH <35 - 45
Alkyl -CH₂ -20 - 40
Alkyl -CH₃ 10 - 15

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would reveal the connectivity within the 2-ethylhexyl chain, showing correlations between the OCH₂ protons and the CH methine proton, and sequentially along the chain to the terminal methyl groups. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups. spectra-analysis.com

The IR spectrum of this compound is characterized by several strong absorption bands. A very prominent feature is the asymmetric stretching vibration of the carboxylate group (-COO⁻), which, due to resonance in the benzoate moiety, appears in the 1533-1566 cm⁻¹ range. cdnsciencepub.com The symmetric stretch is found between 1377-1406 cm⁻¹. cdnsciencepub.com The C-O stretching vibrations from the ester linkage are expected in the 1300-1000 cm⁻¹ region. ucalgary.ca Aliphatic C-H stretching from the ethylhexyl group will produce strong bands just below 3000 cm⁻¹, while aromatic C-H stretching appears at slightly higher wavenumbers (3030-3100 cm⁻¹). libretexts.orgpressbooks.pub The para-substitution pattern on the benzene (B151609) ring is confirmed by a strong C-H out-of-plane bending vibration typically found between 810-860 cm⁻¹. pressbooks.pubspectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is also observable in the Raman spectrum. ias.ac.in Raman is particularly useful for identifying the C-C stretching vibrations within the aromatic ring (around 1600 cm⁻¹) and the alkyl backbone. researchgate.netresearchgate.net The symmetric carboxylate stretch is also typically strong in the Raman spectrum. rsc.org

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Assignment
C-H Stretch (Aromatic)3030 - 3100 (weak) pressbooks.pub3050 - 3080 (strong)Benzene Ring C-H
C-H Stretch (Aliphatic)2850 - 2960 (strong) libretexts.org2850 - 2960 (strong)Ethylhexyl Group C-H
C=O Stretch (Ester)~1735 ucalgary.ca~1735 researchgate.netEster Carbonyl
C=C Stretch (Aromatic)1580 - 1610 (medium) pressbooks.pub1580 - 1610 (strong)Benzene Ring C=C
Asymmetric -COO⁻ Stretch1533 - 1566 (strong) cdnsciencepub.comWeak or InactiveCarboxylate Group
Symmetric -COO⁻ Stretch1377 - 1406 (strong) cdnsciencepub.com1390 - 1420 (strong) rsc.orgCarboxylate Group
C-O Stretch (Ester)1100 - 1300 (strong) ucalgary.caModerateEster C-O-C
C-H Out-of-Plane Bend810 - 860 (strong) spectroscopyonline.comWeakPara-substituted Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated π-systems. The aromatic ring and the carbonyl group in this compound form a conjugated system. libretexts.org

The presence of the powerful electron-donating phenoxide group (-O⁻) acts as a strong auxochrome, causing a significant bathochromic (red) shift in the absorption maximum compared to its protonated (p-hydroxybenzoic acid ester) form. nist.gov Derivatives of p-hydroxybenzoic acid typically show intense absorption bands. nist.govresearchgate.net For this compound, a primary absorption band (π→π* transition) is expected at a wavelength significantly longer than that of benzene, likely in the 280-300 nm range, due to the extended conjugation and the influence of the phenoxide substituent. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Chromophore
π → π280 - 300 nist.govPhenoxide-Benzoyl Conjugated System
n → π>300 (weak) ucalgary.caCarbonyl Group

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the analysis would likely be performed on the anion, [C₁₅H₂₁O₃]⁻, which has a calculated molecular mass of approximately 249.15 Da. The mass spectrum would show a prominent molecular ion peak corresponding to this mass.

The fragmentation of the parent ion provides valuable structural information. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragments for the [C₁₅H₂₁O₃]⁻ anion would include:

Loss of the 2-ethylhexyl group: Cleavage of the ester C-O bond can lead to the formation of the p-hydroxybenzoate anion at m/z 137. This is often a very stable and abundant fragment.

Fragmentation of the alkyl chain: The 2-ethylhexyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). whitman.edu

McLafferty Rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains can lead to the loss of a neutral alkene (e.g., loss of C₈H₁₆) and the formation of a radical cation of the acid, although this is more typical in positive ion mode. whitman.eduingentaconnect.com

Table 5: Predicted Key Fragments in the Mass Spectrum of the [C₁₅H₂₁O₃]⁻ Anion

m/z (Da) Proposed Fragment Fragmentation Pathway
249[C₁₅H₂₁O₃]⁻Molecular Ion (Anion)
137[HOC₆H₄COO]⁻Loss of the C₈H₁₄ alkene via cleavage
121[C₆H₅COO]⁻Observed in some related benzoate fragmentations nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₅H₂₁NaO₃. This calculated mass serves as a benchmark against which the experimentally measured mass is compared. A close correlation between the theoretical and measured mass, typically with an error of less than 5 parts per million (ppm), provides strong evidence for the compound's elemental composition.

Hypothetical HRMS Data for this compound

ParameterValue
Molecular Formula C₁₅H₂₁NaO₃
Theoretical Exact Mass 272.1365 g/mol
Hypothetical Measured Mass 272.1362 g/mol
Mass Error -1.1 ppm
Ionization Mode Electrospray Ionization (ESI), Positive

This hypothetical data, with its low mass error, would confirm the elemental formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation through Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts and how they are connected.

In an MS/MS experiment of this compound, the precursor ion (the intact molecule) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragments would be detected, and their masses would help to piece together the original structure. Based on the known fragmentation patterns of similar benzoate esters, a plausible fragmentation pathway can be proposed. pharmacy180.comnih.govresearchgate.netyoutube.com

Plausible Fragmentation Pathways for this compound

A primary fragmentation would likely involve the loss of the 2-ethylhexyl group, leading to the formation of a sodium 4-oxidobenzoate fragment. Further fragmentation of the 2-ethylhexyl chain itself could also occur, yielding a series of smaller alkyl fragments.

Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Collision EnergyMajor Fragment Ions (m/z)Plausible Neutral Loss
272.120 eV159.0C₈H₁₇• (2-ethylhexyl radical)
272.120 eV113.1C₁₀H₁₃O₂•
113.130 eV85.1C₂H₄ (ethene)
113.130 eV57.1C₄H₈ (butene)

This hypothetical data illustrates how the fragmentation pattern can be used to confirm the presence of the benzoate and the 2-ethylhexyl moieties within the molecule.

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Packing Analysis

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal system, space group, and the precise coordinates of each atom in the unit cell. This information reveals details about bond lengths, bond angles, and intermolecular interactions, such as how the sodium ions interact with the carboxylate groups and how the molecules pack together in the solid state. massbank.eursc.org

For a polycrystalline powder sample, powder X-ray diffraction (PXRD) can provide information about the crystalline phases present and their relative abundances. The positions and intensities of the diffraction peaks are characteristic of a particular crystal structure.

Hypothetical XRD Data for this compound

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicP2₁/c10.58.218.19098.590

This hypothetical data suggests a monoclinic crystal system, which is common for organic salts. The detailed analysis of such data would reveal the packing efficiency and the nature of the non-covalent interactions that stabilize the crystal lattice.

Advanced Microscopic Techniques for Material Morphology (e.g., Scanning Electron Microscopy)

Scanning electron microscopy (SEM) is used to visualize the surface morphology of a material at high magnification. An SEM image can reveal the shape, size, and texture of the particles of a solid sample. This information is valuable for understanding the material's physical properties and for quality control in manufacturing processes.

For this compound, SEM analysis would likely show the morphology of its crystalline or powdered form. The appearance of the particles can be influenced by the crystallization conditions. For instance, slow crystallization might produce well-defined crystals, while rapid precipitation might result in a more amorphous or agglomerated powder. Studies on other sodium salts of organic acids have shown a variety of morphologies, from fibrous to plate-like structures. researchgate.netresearchgate.net

Hypothetical SEM Observations for this compound

MagnificationParticle ShapeParticle Size RangeSurface Texture
1,000xIrregular, plate-like5-20 µmRelatively smooth with some step-like features
5,000xAggregates of smaller crystallites1-5 µmClearly defined crystalline facets on some particles

These hypothetical observations would provide a visual understanding of the solid-state form of this compound, complementing the structural information obtained from XRD.

Theoretical and Computational Investigations of Sodium 2 Ethylhexyl 4 Oxidobenzoate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Detailed conformational analysis and the study of intermolecular interactions of Sodium 2-ethylhexyl 4-oxidobenzoate through Molecular Dynamics (MD) simulations have not been reported in the scientific literature. MD simulations would provide critical insights into the flexibility of the 2-ethylhexyl chain, the nature of the interactions between the benzoate (B1203000) headgroup and the sodium counter-ion, and how the molecule behaves in different solvent environments. This understanding is crucial for predicting its physical properties and its behavior in various formulations.

Spectroscopic Parameter Prediction through First-Principles Calculations

No first-principles calculations for the prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound are currently available. These computational methods, which are rooted in quantum mechanics, are powerful tools for interpreting experimental spectra and for identifying the compound. The absence of such studies means that the assignment of spectral features for this molecule relies solely on empirical data without the corroboration of theoretical models.

Reaction Pathway Modeling and Transition State Characterization

The scientific literature contains no information on the modeling of reaction pathways or the characterization of transition states involving this compound. Computational modeling is a key methodology for elucidating the mechanisms of chemical reactions, including degradation pathways. Without such studies, the understanding of how this compound may transform under various conditions remains speculative.

Quantitative Structure-Reactivity/Degradation Relationship (QSRR/QSDR) Studies

While Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on some parabens, which share a similar structural backbone, specific QSRR/QSDR studies for this compound are not found in the available research. These types of studies are essential for predicting the reactivity and potential degradation of the compound based on its molecular structure, which is a critical aspect of its environmental fate and stability.

Chemical Reactivity and Degradation Mechanisms of Sodium 2 Ethylhexyl 4 Oxidobenzoate

Hydrolytic Degradation Pathways in Aqueous and Variable pH Environments

The ester linkage in sodium 2-ethylhexyl 4-oxidobenzoate is the primary site for hydrolytic degradation. This reaction involves the cleavage of the ester bond by water, yielding 4-hydroxybenzoic acid and 2-ethylhexanol. The rate of this hydrolysis is significantly influenced by the pH of the aqueous environment.

In neutral conditions, the hydrolysis of benzoate (B1203000) esters is generally slow. However, the rate is markedly accelerated under both acidic and alkaline conditions. For esters of p-hydroxybenzoic acid (parabens), hydrolysis is particularly pronounced in alkaline environments (pH above 7). epa.gov This is attributed to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester group, a mechanism known as base-catalyzed ester hydrolysis. Conversely, under acidic conditions (pH below 4), the reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net

The stability of p-hydroxybenzoic acid esters towards hydrolysis also increases with the length and branching of the alkyl chain. epa.gov Therefore, the 2-ethylhexyl group in this compound is expected to confer greater hydrolytic stability compared to its methyl or ethyl counterparts.

Table 1: Predicted Hydrolytic Degradation Products of this compound

ReactantPrimary Degradation Products
This compound4-Hydroxybenzoic acid
2-Ethylhexanol

Oxidative Decomposition Mechanisms, including Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic compounds like this compound. These processes generate highly reactive oxygen species (ROS), which are non-selective and can attack a wide range of organic molecules.

Investigation of By-product Formation and Identification of Transformation Products

The oxidative degradation of this compound is expected to proceed through several pathways. The initial attack by ROS can lead to the formation of hydroxylated derivatives of the aromatic ring. For instance, the degradation of 4-hydroxybenzoic acid, a primary hydrolysis product, is known to produce 3,4-dihydroxybenzoic acid. nih.gov

Furthermore, the ester linkage can be cleaved, and the resulting 2-ethylhexanol can undergo further oxidation. The metabolism of 2-ethylhexanol is known to proceed via oxidation to 2-ethylhexanoic acid, followed by subsequent breakdown. nih.gov In the context of the degradation of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound also containing the 2-ethylhexyl moiety, mono(2-ethylhexyl) phthalate is a primary metabolite, indicating the initial hydrolysis of one ester bond. plos.org

The complete mineralization of this compound through AOPs would ultimately lead to the formation of carbon dioxide, water, and inorganic salts.

Role of Reactive Oxygen Species (ROS) in Oxidative Decomposition

Hydroxyl radicals (•OH) are the principal reactive oxygen species responsible for the degradation of organic pollutants in many AOPs, such as the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ systems. researchgate.net These radicals can react with this compound in several ways:

Addition to the aromatic ring: This leads to the formation of hydroxylated intermediates, which are often more susceptible to further oxidation and ring cleavage.

Hydrogen abstraction: •OH radicals can abstract hydrogen atoms from the 2-ethylhexyl chain, initiating a cascade of oxidation reactions.

Electron transfer: This can lead to the formation of a radical cation, which can then undergo further reactions.

Studies on the degradation of p-hydroxybenzoic acid have shown that hydroxyl radicals are key to its removal. nih.gov The efficiency of degradation is often dependent on the concentration of ROS generated and the pH of the system, which influences the speciation of both the target compound and the catalysts used in AOPs.

Photodegradation Processes and Quantum Yield Determination

This compound, containing a chromophore (the substituted benzene (B151609) ring), can absorb ultraviolet (UV) radiation, leading to its photodegradation. Direct photolysis can result in the cleavage of chemical bonds within the molecule.

The degradation of parabens is enhanced in the presence of photosensitizers, such as dissolved organic matter, which can absorb light and produce reactive species that in turn degrade the target compound. While direct photolysis of parabens in water is generally a slow process, the presence of catalysts can significantly improve their depletion. nih.gov

Microbial and Enzymatic Biotransformation Pathways in Environmental Systems

Microbial degradation is a key process for the removal of organic compounds from the environment. The biotransformation of this compound is expected to be initiated by enzymatic hydrolysis of the ester bond.

Numerous microorganisms have been shown to degrade esters of p-hydroxybenzoic acid. For example, Enterobacter cloacae can hydrolyze parabens to 4-hydroxybenzoic acid, which is then further metabolized to phenol (B47542). nih.govuv.es The enzymes responsible for this initial hydrolysis are esterases.

The 2-ethylhexyl moiety is also biodegradable. Studies on the degradation of di(2-ethylhexyl) phthalate have identified various bacterial strains, such as Rhodococcus and Gordonia, capable of utilizing this compound. plos.org The degradation of long-chain alkanes, which share structural similarities with the 2-ethylhexyl group, involves enzymes like alkane hydroxylases and alcohol dehydrogenases. These enzymes facilitate the oxidation of the alkyl chain, making it more amenable to further breakdown through pathways like β-oxidation.

Therefore, the microbial degradation of this compound likely involves a two-step process: initial enzymatic hydrolysis to 4-hydroxybenzoic acid and 2-ethylhexanol, followed by the independent degradation of these two products by various microbial communities.

Kinetic Studies of Degradation Processes under Controlled Conditions

Kinetic studies are essential for understanding the rates and mechanisms of degradation reactions. The degradation of this compound is expected to follow specific rate laws depending on the degradation process.

For hydrolytic degradation, the reaction often follows pseudo-first-order kinetics with respect to the ester concentration, especially when the concentration of water or the catalyst (acid or base) is in large excess. The rate constants for the alkaline hydrolysis of benzoate esters are influenced by the structure of the alcohol and the benzoate moieties.

In oxidative degradation processes, the kinetics can be more complex, often following pseudo-first-order models with respect to the concentration of the target compound. plos.org The rate of degradation is typically dependent on the concentration of the oxidant and the catalyst, as well as on temperature and pH.

While specific kinetic data for the degradation of this compound is scarce, studies on related compounds provide valuable insights. For instance, the kinetics of the hydrolysis of ethyl acetate (B1210297) and other benzoate esters have been extensively studied, providing a framework for predicting the behavior of this compound.

Table 2: Summary of Degradation Mechanisms and Key Factors

Degradation MechanismPrimary Reaction SiteKey Influencing FactorsPredicted Initial Products
Hydrolysis Ester linkagepH, Temperature4-Hydroxybenzoic acid, 2-Ethylhexanol
Oxidative Decomposition Aromatic ring, Alkyl chainROS concentration, pH, TemperatureHydroxylated intermediates, 2-Ethylhexanol, 2-Ethylhexanoic acid
Photodegradation Aromatic ring (chromophore)Light intensity, Wavelength, Presence of photosensitizersCleavage and rearrangement products
Microbial Biotransformation Ester linkage, Alkyl chain, Aromatic ringMicrobial species, Enzyme activity, Oxygen availability4-Hydroxybenzoic acid, 2-Ethylhexanol, and their subsequent metabolites

Environmental Occurrence, Fate, and Transport of Sodium 2 Ethylhexyl 4 Oxidobenzoate

Environmental Distribution and Partitioning in Aquatic and Terrestrial Compartments

The environmental distribution of a chemical is largely governed by its physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). For 2-ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB), the parent compound of Sodium 2-ethylhexyl 4-oxidobenzoate, the calculated octanol-water partition coefficient (Log Kow) is 4.5. nih.gov This relatively high value indicates a strong tendency for the compound to partition from water into organic phases, a characteristic known as lipophilicity. wikipedia.org

Consequently, upon its release into the environment, 2-EHHB is not expected to remain dissolved in the water column in significant concentrations. Instead, it is likely to adsorb to organic matter present in suspended solids, sediments, and soil. This partitioning behavior suggests that aquatic sediments and terrestrial soils are major environmental sinks for this compound. Its low water solubility and high lipophilicity also imply a low potential for leaching into groundwater.

PropertyValueSource
Molecular Formula C15H22O3 nih.gov
Molecular Weight 250.33 g/mol nih.gov
Calculated XlogP (Log Kow) 4.5 nih.gov

This table presents key physicochemical properties of 2-ethylhexyl 4-hydroxybenzoate, the parent compound of this compound.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

Specific studies on the sorption and desorption of this compound or 2-EHHB in soil and sediment are limited. However, its high octanol-water partition coefficient (Log Kow of 4.5) strongly suggests that the compound will exhibit significant sorption to organic matter in these matrices. nih.gov Chemicals with high Kow values tend to bind tightly to soil and sediment particles, reducing their mobility and bioavailability in the environment. cdc.gov

The sorption process is a key factor in the environmental persistence of such compounds. By binding to particulate matter, 2-EHHB is likely to be less accessible to microbial degradation and less available for uptake by aquatic organisms from the water column. The desorption process, or the release of the compound back into the water phase, is expected to be slow. This dynamic contributes to the accumulation of the compound in benthic environments. The behavior of structurally related compounds, such as di(2-ethylhexyl)phthalate (DEHP), which also contains the 2-ethylhexyl group, further supports this expectation, as DEHP is known to sorb strongly to soils and sediments. cdc.gov

Biodegradation Rates and Pathways in Natural Ecosystems

The biodegradation of this compound is anticipated to proceed through the transformation of its parent compound, 2-EHHB. As a member of the paraben family (esters of p-hydroxybenzoic acid), a likely initial step in its degradation is the hydrolysis of the ester bond. nih.govnih.gov This reaction would yield p-hydroxybenzoic acid (PHBA) and 2-ethylhexanol.

Studies on other parabens have shown that once p-hydroxybenzoic acid is formed, it can be further degraded by microorganisms. nih.govnih.gov However, the specific biodegradation rates and the complete pathways for 2-EHHB in various environmental compartments (e.g., water, soil, sediment) have not been extensively documented. The presence of the branched 2-ethylhexyl chain may influence the rate of biodegradation compared to parabens with smaller, linear alkyl chains. While some parabens are considered readily biodegradable, the persistence of 2-EHHB in the environment remains an area requiring further investigation.

Bioaccumulation Potential and Trophic Transfer Mechanisms in Environmental Food Webs

The high lipophilicity of 2-EHHB, as indicated by its high Log Kow, suggests a significant potential for bioaccumulation in aquatic organisms. nih.gov Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium.

A study on the Japanese medaka fish (Oryzias latipes) exposed to 2-EHHB demonstrated adverse reproductive effects, including reduced fecundity and fertility, at concentrations as low as 5.32 μg/L. nih.gov Such effects at low environmental concentrations are often indicative of bioaccumulation, where the internal concentration in the organism reaches levels capable of causing toxicity.

Furthermore, research on a structurally similar compound, 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), has shown that it can bioaccumulate in fish, with the liver and kidneys being the primary sites of accumulation. nih.gov This study also reported biomagnification factors ranging from 6.44 to 11.0, indicating that the concentration of the chemical increases at higher trophic levels in the food web. nih.gov Although direct studies on the trophic transfer of this compound are not available, the findings for similar compounds raise concerns about its potential to biomagnify in environmental food webs.

Test OrganismExposure ConcentrationObserved EffectsSource
Japanese medaka (Oryzias latipes)5.32 μg/LReduced fecundity nih.gov
Japanese medaka (Oryzias latipes)48.8 μg/LDecreased growth indices nih.gov

This table summarizes some of the ecotoxicological findings for 2-ethylhexyl 4-hydroxybenzoate.

Modeling of Environmental Transport and Persistence Potential

Models of environmental fate for compounds with similar properties often predict that a significant fraction of the chemical will partition to sediment, with a smaller fraction remaining in the water column. The persistence of the compound would be influenced by the rate of its biodegradation in these compartments. Given the limited data on its degradation rates, accurately modeling its long-term fate and persistence is challenging. Further research is needed to develop and validate environmental models that can predict the transport and persistence of this compound in various ecosystems.

Advanced Analytical Methodologies for Detection and Quantification of Sodium 2 Ethylhexyl 4 Oxidobenzoate

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of Sodium 2-ethylhexyl 4-oxidobenzoate, which is often analyzed as its corresponding acid form, 2-ethylhexyl p-hydroxybenzoate, following sample acidification. These techniques separate the analyte from other components in a mixture, allowing for precise identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like 2-ethylhexyl p-hydroxybenzoate. rsc.org Due to the compound's polarity and relatively low volatility, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether. rsc.org N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent for this purpose. rsc.org

The analysis involves injecting the derivatized sample into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium) through a capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column. rsc.org The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (the column coating). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties. rsc.orgchrom-china.com

Following separation in the GC, the analytes enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron ionization (EI), fragmented, and then separated based on their mass-to-charge ratio (m/z). chrom-china.combrjac.com.br The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific, characteristic ions of the target analyte. chrom-china.com

Table 1: Example GC-MS Parameters for Paraben Analysis

Parameter Condition
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., ZB-5MSi) rsc.org
Carrier Gas Helium at a constant flow of 1.1 mL/min rsc.org
Injector Temp. 240 °C rsc.org
Oven Program Example: 150 °C to 290 °C programmed ramp chrom-china.com
Ionization Mode Electron Ionization (EI) chrom-china.com
Detection Mode Selected Ion Monitoring (SIM) for quantification chrom-china.com

| Derivatization | Required, e.g., with BSTFA rsc.org |

Liquid Chromatography (LC) with High-Resolution Detection Systems (e.g., UV, DAD, MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most widely used technique for analyzing parabens and their salts. scirp.orgspast.orgsemanticscholar.org These methods offer versatility and high throughput, often without the need for derivatization.

In a typical reversed-phase HPLC (RP-HPLC) setup, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) transports the sample through a nonpolar stationary phase (e.g., a C8 or C18 column). iomcworld.orggerpac.eu The separation occurs based on the analyte's hydrophobicity; more nonpolar compounds like 2-ethylhexyl p-hydroxybenzoate interact more strongly with the stationary phase, resulting in longer retention times. gerpac.euchromatographyonline.com

Several detection systems can be coupled with LC:

UV/Diode-Array Detection (DAD): UV detectors are commonly used and measure the absorbance of the analyte at a specific wavelength. iomcworld.orgqjmhs.com Parabens exhibit strong UV absorbance, typically around 254 nm. iomcworld.orggerpac.eu A DAD detector provides the additional advantage of acquiring a full UV spectrum, which aids in peak identification and purity assessment.

Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides the highest level of selectivity and sensitivity. researchgate.netwaters.com This is especially crucial for analyzing trace levels in complex matrices. nih.govkau.edu.sa Electrospray ionization (ESI) is a common interface that generates ions from the LC eluent before they enter the mass analyzer. chromatographyonline.comwaters.com LC-MS/MS allows for highly specific quantification by monitoring a specific precursor-to-product ion transition. kau.edu.sa

Table 2: Example LC-MS/MS Parameters for Paraben Analysis

Parameter Condition
Column Reversed-phase C18 or Phenyl (e.g., Purospher® STAR RP-18, XTerra Phenyl) gerpac.eunih.gov
Mobile Phase Gradient elution with Acetonitrile and Water (often with formic acid) kau.edu.sanih.gov
Flow Rate 0.3 - 1.0 mL/min gerpac.eukau.edu.sa
Detector Tandem Mass Spectrometer (MS/MS) researchgate.net

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode chromatographyonline.com |

Ion Chromatography for Trace Ionic Species

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and analysis of ionic compounds. diduco.com It is particularly well-suited for determining inorganic anions and organic acids in various matrices. nih.govalwsci.com For a compound like this compound, IC can directly measure the 2-ethylhexyl 4-oxidobenzoate anion.

The separation is achieved on an anion-exchange column, which contains a stationary phase with positively charged functional groups. diduco.com Sample ions dynamically bind to these sites and are eluted by a mobile phase containing other ions (e.g., carbonate, bicarbonate, or hydroxide) that compete for the exchange sites. diduco.comnih.gov

A key component in many IC systems is a suppressor, which reduces the background conductivity of the eluent while increasing the conductivity of the analyte ions, thereby enhancing detection sensitivity when using a conductivity detector. nih.gov Alternatively, IC can be coupled with mass spectrometry (IC-MS), which combines the separation capability of IC with the high selectivity and sensitivity of MS detection, allowing for reliable identification and quantification even in complex samples. metrohm.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative approach for the detection of parabens. These techniques are known for their high sensitivity, rapid response, and relatively low cost. spast.orgnih.gov They are based on measuring the change in an electrical signal (such as current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface.

Parabens can be oxidized at an electrode, and this electrochemical behavior can be exploited for their quantification. nih.gov Boron-doped diamond (BDD) electrodes have been shown to be particularly effective for this purpose, offering a wide potential window and resistance to surface fouling, which can be a problem with conventional carbon electrodes. scirp.orgnih.gov

Techniques such as cyclic voltammetry and square wave voltammetry are used to characterize the electrochemical behavior and develop quantitative methods. spast.orgnih.gov By coupling these electrochemical detectors with separation techniques like UPLC, a highly sensitive and rapid analytical method can be achieved for determining parabens. scirp.org

Sample Preparation Techniques for Complex Environmental and Material Matrices (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate this compound from complex matrices such as cosmetics, pharmaceuticals, or environmental water, and to concentrate it prior to analysis. semanticscholar.orgnih.gov The goal is to remove interfering substances that could compromise the accuracy and sensitivity of the analytical method.

Solid-Phase Extraction (SPE) is one of the most common and effective sample preparation techniques. kau.edu.salew.ro The general procedure involves:

Conditioning: The SPE cartridge, containing a solid sorbent, is washed with a solvent to activate it.

Loading: The sample (often in liquid form) is passed through the cartridge. The analyte and some impurities are retained on the sorbent based on their affinity.

Washing: The cartridge is washed with a specific solvent to remove weakly bound impurities while the analyte of interest remains on the sorbent.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated analyte for analysis.

For parabens, reversed-phase sorbents like C18 or polymeric sorbents such as styrene-divinylbenzene are frequently used. kau.edu.salew.ro The choice of sorbent and solvents is crucial and must be optimized for the specific matrix and analyte. lew.ro For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are often selected for purifying extracts of solid and lipid-rich samples. kau.edu.sa Magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as the sorbent, has also been developed, offering advantages like faster extraction times and easier operation. nih.govchrom-china.com

Other techniques include liquid-liquid extraction (LLE) and various microextraction methods like dispersive liquid-liquid microextraction (DLLME) and membrane-assisted liquid-liquid extraction. researchgate.netnih.gov

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

To ensure that an analytical method produces reliable, reproducible, and accurate results, it must be validated. globalresearchonline.netpharmabeej.com Method validation is a process of establishing documented evidence that a procedure is fit for its intended purpose. americanpharmaceuticalreview.com Key validation parameters, often defined by guidelines from the International Council for Harmonisation (ICH), include:

Accuracy: This expresses the closeness of the results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by performing recovery studies on samples spiked with a known amount of the analyte. pharmabeej.comelementlabsolutions.com Mean recoveries for paraben analysis are typically expected to be within a range of 80-120%. nih.govlew.ro

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmabeej.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. jbiochemtech.com

Intermediate Precision: The precision obtained within the same laboratory but with different analysts, on different days, or with different equipment. jbiochemtech.com For paraben analysis, RSD values are often required to be below 5-15%, depending on the concentration level. gerpac.eukau.edu.sa

Sensitivity: This is demonstrated by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jbiochemtech.comwjarr.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jbiochemtech.comwjarr.com These limits are crucial for trace analysis and can range from ng/L to µg/mL depending on the technique. qjmhs.comresearchgate.net

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. iomcworld.orgjbiochemtech.com

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com In chromatographic methods, this is demonstrated by the separation of the analyte peak from other peaks. Mass spectrometry provides very high specificity. jbiochemtech.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). elementlabsolutions.com This provides an indication of its reliability during normal usage. elementlabsolutions.com

Table 3: Summary of Validation Parameters for Paraben Analytical Methods

Parameter Typical Acceptance Criteria Reference
Accuracy (% Recovery) 80 - 120% kau.edu.sanih.gov
Precision (% RSD) < 15% gerpac.eukau.edu.sa
Linearity (R²) > 0.99 iomcworld.orgjbiochemtech.com

| LOD/LOQ | Method and matrix dependent (e.g., ng/L to µg/mL) | qjmhs.comresearchgate.net |

Interactions of Sodium 2 Ethylhexyl 4 Oxidobenzoate with Diverse Chemical Systems

Interfacial Activity and Surfactant Properties in Solution Chemistry

There is a lack of specific scientific studies detailing the interfacial activity and surfactant properties of Sodium 2-ethylhexyl 4-oxidobenzoate. For a compound to be characterized as a surfactant, data on its ability to lower the surface tension of a liquid is essential. However, no specific surface tension values or related data for this compound were found in the available search results.

Formation of Micelles and Self-Assembly Behavior in Aqueous Systems

The formation of micelles is a key characteristic of surfactants above a certain concentration known as the critical micelle concentration (CMC). wikipedia.org There is no available data on the CMC or self-assembly behavior of this compound in aqueous systems. While the self-assembly of other, unrelated amphiphilic polymers has been studied, this information is not applicable to the specified compound. rsc.org

Interactions with Polymeric Materials and Macromolecular Structures

Complexation Behavior with Metal Ions and Other Organic Species

The ability of a compound to form complexes with metal ions can be crucial for its application in various chemical processes. Research has been conducted on the complexation of other compounds, such as sodium bis(2-ethylhexyl)sulfosuccinate, with divalent metal ions. unipa.it However, there is no specific information available regarding the complexation behavior of this compound with metal ions or other organic species.

Influence on Reaction Kinetics in Homogeneous and Heterogeneous Systems

Surfactants can influence the rate of chemical reactions by providing a different microenvironment, such as micelles, where reactants can be concentrated or their orientation can be affected. Studies have been performed on the effect of other benzoate (B1203000) derivatives on co-crystallization kinetics. nih.govmdpi.com However, there is a lack of research specifically examining the influence of this compound on reaction kinetics in either homogeneous or heterogeneous systems.

Synthesis and Characterization of Structural Analogues and Derivatives of Sodium 2 Ethylhexyl 4 Oxidobenzoate

Variations in the Alkyl Chain Moiety and Their Impact on Properties and Reactivity

The 2-ethylhexyl group is a branched, eight-carbon alkyl chain that significantly influences the lipophilicity and steric profile of the molecule. Modifying this alkyl moiety by changing its length, branching, or saturation is a key strategy to modulate the compound's properties.

Research Findings: The alkyl chain of 4-hydroxybenzoate (B8730719) esters, often referred to as parabens in other contexts, plays a critical role in determining their physical properties. Generally, increasing the length of the alkyl chain leads to a decrease in water solubility and an increase in solubility in non-polar, organic solvents. This trend is due to the growing hydrophobic character of the molecule.

Studies on various homologous series of organic compounds, such as α-sulfo alkyl ester surfactants and π-conjugated polymers, have demonstrated that the length and structure of alkyl side chains have a profound impact on properties like critical micelle concentration (CMC), solubility, and intermolecular packing. ox.ac.ukresearchgate.net For instance, increasing the alkyl chain length in fatty acid surfactants enhances their ability to stabilize emulsions. mdpi.com Similarly, for 4-alkoxy benzoates used in liquid crystals, the length of the alkoxy chain is a determining factor for the material's phase stability. researchgate.net

In the context of 4-hydroxybenzoic acid esters, a longer alkyl chain generally correlates with a lower melting point up to a certain point, after which intermolecular forces in longer, linear chains can lead to higher melting points. The branched nature of the 2-ethylhexyl group, as opposed to a linear octyl chain, introduces steric hindrance that can disrupt crystal packing, often resulting in a lower melting point and a liquid state at room temperature for the ester.

Alkyl Ester of 4-Hydroxybenzoic AcidMolecular FormulaMolar Mass ( g/mol )Water SolubilityGeneral Trend
Methyl 4-hydroxybenzoateC₈H₈O₃152.15SolubleIncreasing alkyl chain length
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17Sparingly solubledecreases water solubility
Propyl 4-hydroxybenzoateC₁₀H₁₂O₃180.20Slightly solubleand increases lipophilicity.
Butyl 4-hydroxybenzoateC₁₁H₁₄O₃194.23Very slightly soluble
2-Ethylhexyl 4-hydroxybenzoate chemspider.comC₁₅H₂₂O₃250.34Practically insoluble
Heptyl 4-hydroxybenzoate nist.govC₁₄H₂₀O₃236.31Practically insoluble

Note: Solubility data is qualitative and illustrates a general trend. Exact values can vary with temperature and pH.

Modifications of the Benzoate (B1203000) Ring System and Substituent Effects

The electronic properties of the benzoate ring can be fine-tuned by introducing various substituents. The position and nature of these substituents can alter the acidity of the phenolic proton (and thus the stability and reactivity of the corresponding salt), the molecule's polarity, and its susceptibility to chemical reactions like hydrolysis.

Research Findings: The effect of substituents on an aromatic ring is a well-documented phenomenon in organic chemistry. cas.cz Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -F) groups, tend to increase the acidity of the phenolic proton of 4-hydroxybenzoic acid by stabilizing the resulting phenoxide anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs), like alkoxy (-OR) or alkyl (-R) groups, decrease acidity.

This modification of acidity (pKa) has direct consequences for the corresponding sodium salt. A lower pKa of the parent phenol (B47542) suggests a more stable conjugate base (the 4-oxidobenzoate anion).

Furthermore, substituents can influence the reactivity of the ester linkage. The base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids, for example, is highly sensitive to the nature of the substituent. cas.cz Steric hindrance from bulky groups, particularly in the ortho position to the ester, can shield the carbonyl carbon from nucleophilic attack, thereby slowing down hydrolysis rates. Studies on the enzymatic glycosylation of substituted benzoates also show that the presence and position of hydroxyl groups on the ring can direct or inhibit reactions at specific sites. nih.gov

Substituent on Benzoic Acid Ring (at position 4)Type of GroupEffect on Phenolic pKaEffect on Reactivity (Ester Hydrolysis)
-OH (4-Hydroxybenzoic acid) wikipedia.orgElectron-Donating (by resonance)pKa ≈ 4.5 (carboxyl), ≈ 9.3 (phenol)Baseline
-OCH₃ (Anisic Acid)Electron-DonatingDecreases acidity (Higher pKa)Slower
-Cl (4-Chlorobenzoic acid)Electron-WithdrawingIncreases acidity (Lower pKa)Faster
-NO₂ (4-Nitrobenzoic acid)Strong Electron-WithdrawingSignificantly increases acidity (Lower pKa)Significantly faster

Note: This table illustrates general principles. The pKa values are for the parent acids, but the trends directly influence the properties of their ester and salt derivatives.

Exploration of Other Salt Forms (e.g., Potassium 2-ethylhexyl 4-oxidobenzoate)

While the subject compound is a sodium salt, other cationic forms, such as potassium, calcium, or ammonium (B1175870) salts, can be synthesized. The choice of the cation can significantly affect the physical properties of the final compound, including its solubility, hygroscopicity, and crystal structure.

Research Findings: The synthesis of alternative salt forms typically involves the neutralization of the parent phenolic acid (2-ethylhexyl 4-hydroxybenzoate) with the appropriate base. For the synthesis of Potassium 2-ethylhexyl 4-oxidobenzoate, a reaction between 2-ethylhexyl 4-hydroxybenzoate and a potassium base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a suitable solvent would be a standard approach. A similar methodology has been described for the synthesis of potassium salts of other complex benzoic acid derivatives, where 2,4-dihydroxybenzoic acid was reacted with potassium hydroxide in toluene. orientjchem.org

The primary differences between sodium and potassium salts often relate to their behavior in aqueous environments. Potassium salts are frequently more soluble in water than their sodium counterparts. This can be attributed to the larger ionic radius and lower charge density of the potassium ion (K⁺) compared to the sodium ion (Na⁺), which can lead to weaker ion-pairing in solution.

PropertySodium (Na⁺) SaltPotassium (K⁺) SaltGeneral Comparison
Ionic Radius ~102 pm~138 pmK⁺ is larger than Na⁺.
Charge Density HigherLowerNa⁺ has a higher charge density.
Typical Water Solubility GoodOften higher than the sodium analogueK⁺ salts are often more soluble.
Hygroscopicity Variable, can be highVariable, often slightly less hygroscopicDependent on specific crystal lattice.
Synthetic Method Neutralization with NaOH or Na₂CO₃Neutralization with KOH or K₂CO₃ orientjchem.orgAnalogous neutralization reactions.

Comparative Studies of Analogues for Structure-Reactivity and Structure-Property Relationships

Research Findings: A comparative analysis reveals a clear interplay between the different molecular moieties.

Solubility: The dominant factor controlling solubility is the balance between the hydrophobic alkyl chain and the hydrophilic carboxylate group.

Analogue 1 (Sodium methyl 4-oxidobenzoate): A short alkyl chain makes this analogue significantly more water-soluble than the 2-ethylhexyl version.

Analogue 2 (Sodium 2-ethylhexyl 4-oxidobenzoate): The long, branched alkyl chain imparts significant lipophilicity, drastically reducing water solubility.

Reactivity (Ester Stability): The stability of the ester bond towards hydrolysis is primarily governed by the electronic effects on the benzoate ring.

Analogue 4 (Sodium 2-ethylhexyl 4-oxido-3-nitrobenzoate): The introduction of a nitro group (an EWG) ortho to the ester would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) compared to the non-nitrated parent compound.

The "ortho-effect" can also introduce steric hindrance, potentially counteracting the electronic effect and slowing the reaction, demonstrating the complex interplay of factors. cas.cz

This systematic approach, where one part of the molecule is changed while others are kept constant, is fundamental to understanding how structure dictates function and properties at a molecular level.

AnalogueAlkyl MoietyRing Substituent(s)Salt FormPredicted Key Property Difference (vs. Parent Compound)
Parent Compound 2-Ethylhexyl4-OxidoSodiumBaseline
Analogue A Methyl4-OxidoSodiumHigher water solubility due to shorter alkyl chain.
Analogue B 2-Ethylhexyl4-OxidoPotassiumSlightly higher water solubility due to K⁺ cation.
Analogue C 2-Ethylhexyl2-Chloro-4-oxidoSodiumIncreased susceptibility to ester hydrolysis due to EWG.
Analogue D n-Octyl4-OxidoSodiumPotentially different crystal packing/melting point due to linear vs. branched chain.

Future Research Directions and Emerging Areas in Sodium 2 Ethylhexyl 4 Oxidobenzoate Studies

Development of Novel Sustainable Synthesis Routes for the Compound

The pursuit of green chemistry principles is paramount in modern chemical manufacturing. Future research into Sodium 2-ethylhexyl 4-oxidobenzoate should prioritize the development of sustainable synthesis pathways that minimize environmental impact and enhance efficiency. Current synthesis of similar esters, such as 2-ethylhexyl 4-methoxycinnamate, often involves processes like Claisen condensation followed by transesterification or direct esterification, which can require significant energy input and stoichiometric reagents. niscpr.res.in

Emerging research should focus on biocatalysis, utilizing enzymes like lipases for the esterification process. Studies on the synthesis of other cosmetic bio-lubricants, such as 2-ethylhexyl stearate, have demonstrated that enzyme-catalyzed reactions, potentially enhanced by ultrasound, can achieve high conversion rates under mild conditions and in shorter reaction times compared to traditional methods. nih.gov Adapting such biocatalytic methods for this compound could offer a greener alternative.

Table 1: Proposed Sustainable Synthesis Strategies

Synthesis Approach Potential Advantages Key Research Focus
Biocatalytic Esterification Milder reaction conditions, high selectivity, reduced waste, use of renewable catalysts (enzymes). Screening for robust lipases, optimization of reaction parameters (temperature, solvent), enzyme immobilization for reusability.
Ultrasound-Assisted Synthesis Reduced reaction times, increased reaction rates, lower energy consumption. nih.gov Investigating the synergistic effects of ultrasound with enzymatic or traditional catalysis, process scale-up.
Flow Chemistry Improved heat and mass transfer, enhanced safety, potential for process automation and control. Designing and optimizing a continuous flow reactor setup for the esterification and subsequent saponification steps.

| Use of Green Solvents | Reduced environmental and health impacts associated with volatile organic compounds (VOCs). | Exploring the efficacy of ionic liquids or deep eutectic solvents as reaction media. |

Exploration of Advanced Materials Science Applications and Functionalization

The amphiphilic nature suggested by the structure of this compound—a polar carboxylate head and a nonpolar 2-ethylhexyl tail—indicates significant potential in materials science, particularly in roles analogous to surfactants and functional additives. Compounds with similar structures, like sodium 2-ethylhexyl sulfate, are valued as low-foaming anionic surfactants with excellent wetting properties and stability in highly acidic or alkaline systems. atamankimya.com

Future investigations should explore the potential of this compound as a novel surfactant, emulsifier, or dispersing agent. Its utility could be tested in emulsion polymerization to control particle size or as a solubilizing agent in complex formulations. atamankimya.com Furthermore, the phenolic oxygen atom offers a site for further functionalization, allowing the molecule to be tethered to polymer backbones or inorganic nanoparticles, thereby creating advanced composite materials with tailored properties. For example, related surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) are used as capping agents to control the growth and stability of nanoparticles. researchgate.net

Integration of Advanced Omics Approaches in Environmental Fate and Biotransformation Studies

Understanding the environmental fate and biotransformation of this compound is crucial. Advanced "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offer powerful tools to elucidate these processes at a molecular level.

Research on the structurally related UV filter 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) provides a relevant template. In vitro studies on EDP using liver microsomes have successfully identified Phase I and Phase II metabolites. nih.govresearchgate.net A similar approach for this compound would involve incubating the compound with relevant biological systems (e.g., liver S9 fractions, microbial consortia) and using high-resolution mass spectrometry-based metabolomics to identify potential breakdown products. Transcriptomics and proteomics could then be employed to identify the specific enzymes and metabolic pathways involved in its biotransformation and to assess any potential biological responses or stress signatures induced by exposure.

Predictive Modeling for Environmental Behavior and Transformation Pathways

Predictive modeling is an essential tool for forecasting the environmental behavior and potential risks of chemicals, especially for new compounds where extensive experimental data is lacking. Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) and other in silico models for this compound.

These models can estimate key physicochemical properties such as solubility, partition coefficients, and potential for bioaccumulation. By comparing its structure to well-characterized compounds, models can also predict its likely transformation pathways in various environmental compartments (e.g., hydrolysis, photolysis, biodegradation). The Theory of Planned Behavior (TPB) framework, though typically used for human behavior, highlights how predictive models can explain a significant variance in outcomes based on a set of defined factors. frontiersin.org Similarly, computational models for chemical fate rely on structural and environmental parameters to predict behavior and persistence.

Table 2: Focus Areas for Predictive Modeling

Modeling Type Predicted Endpoint Potential Impact
QSAR Bioaccumulation factor (BAF), soil adsorption coefficient (Koc), aquatic toxicity. Early-stage risk assessment, prioritization for further testing.
Metabolic Pathway Prediction Identification of likely enzymatic reactions (e.g., oxidation, conjugation). Guiding analytical efforts to search for specific metabolites in experimental studies.

| Environmental Fate Modeling | Persistence in water/soil, potential for long-range transport. | Informing environmental exposure assessments and regulatory decisions. |

Innovative Analytical Platforms for Trace Level Detection and Real-time Monitoring

The ability to detect and quantify a chemical at trace levels in complex matrices is fundamental to environmental monitoring and toxicological studies. A key area of future research will be the development of sensitive and selective analytical methods for this compound and its predicted metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering high sensitivity and specificity. researchgate.net Method development would involve optimizing extraction techniques, such as solid-phase extraction (SPE), from environmental samples like water, soil, and biota, followed by the development of a robust LC-MS/MS protocol. A comparative study on analytical detectors for a related compound, AOT, highlighted the different sensitivities and linear ranges of UV, conductivity, and evaporative light scattering detectors (ELSD), underscoring the importance of selecting the appropriate detection method for the analytical goal. researchgate.net Beyond laboratory-based methods, there is an emerging need for innovative analytical platforms, such as electrochemical sensors or portable mass spectrometers, that could enable real-time or near-real-time monitoring of the compound in industrial or environmental settings.

Q & A

Q. How can researchers optimize the synthesis of Sodium 2-ethylhexyl 4-oxidobenzoate to minimize by-product formation?

  • Methodological Answer : Synthesis optimization requires systematic variation of mole ratios, reaction temperature, and time. For example, excessive sodium can lead to by-products like diethyl di(2-ethylhexyl)malonate due to increased sodium ethoxide formation, which deprotonates intermediates . A controlled mole ratio (e.g., sodium:diethyl malonate:2-ethylhexyl bromide = 0.1:0.11:0.11) minimizes side reactions. Use column chromatography and spectrographic analysis (e.g., NMR, IR) to isolate and characterize by-products.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HazCom 2012 guidelines:
  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm for separation and quantification.
  • Voltammetry : Differential-pulse voltammetry detects redox-active groups (e.g., benzoate derivatives) in pharmaceuticals .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 2-ethylhexyl group influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Crystallography : Compare X-ray structures of analogs (e.g., 2-oxo-2H-chromen-4-yl 4-methyl-benzoate) to identify steric effects or hydrogen-bonding patterns .
  • Computational Modeling : DFT calculations predict electronic effects (e.g., LUMO energy shifts) caused by alkyl chain length variations .

Q. How should researchers address contradictions in solubility data for this compound across studies?

  • Methodological Answer :
  • Error Analysis : Quantify uncertainties from methodology (e.g., gravimetric vs. spectrophotometric measurements) .
  • Standardization : Use reference solvents (e.g., DMSO, PBS buffer) and report temperature/pH conditions.
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers .

Q. What environmental impact assessment methods are suitable for this compound?

  • Methodological Answer :
  • Grouping/Read-Across : Compare with structurally similar esters (e.g., 4-methoxyphenyl 4-methoxybenzoate) to predict biodegradation pathways or ecotoxicity .
  • Aquatic Toxicity Testing : Use Daphnia magna assays to determine LC50 values under OECD guidelines.

Q. How can cross-disciplinary approaches enhance understanding of this compound’s biological interactions?

  • Methodological Answer :
  • In Vitro Models : Combine voltammetry (electrochemical detection) with cell culture assays to study membrane permeability .
  • Metabolomics : Track degradation products in hepatic microsomes using LC-MS/MS.

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Example
Synthesis Yield VariationReplicate under controlled conditions (e.g., inert atmosphere) .By-product formation due to sodium excess.
Solubility DiscrepanciesStandardize solvent purity and temperature .DMSO vs. aqueous buffer comparisons.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.